
1-methyl-1H-1,2,3-triazole-5-sulfonamide
Overview
Description
1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a methyl group at the N1 position and a sulfonamide moiety at the C5 position. The triazole ring is renowned for its stability, hydrogen-bonding capacity, and versatility in medicinal chemistry, particularly in targeting enzymes like carbonic anhydrases (CAs) . The sulfonamide group (-SO₂NH₂) enhances bioactivity by acting as a zinc-binding group (ZBG) in CA inhibition, a property critical for therapeutic applications in glaucoma, epilepsy, and cancer .
This compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"), enabling efficient construction of the triazole scaffold in aqueous media . Its structural simplicity and functional group arrangement make it a promising candidate for drug development.
Mechanism of Action
- Triazole compounds, including 1-methyl-1H-1,2,3-triazole-5-sulfonamide, can bind to various targets due to their nitrogenous heterocyclic moiety. These targets may include enzymes, receptors, or other biomolecules .
Target of Action
Mode of Action
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-1,2,3-triazole-5-sulfonamide plays a crucial role in biochemical reactions due to its ability to form hydrogen bonds, engage in dipole-dipole interactions, and participate in π–π stacking. These interactions enhance its solubility and affinity with biological targets. The compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with microbial enzymes, thereby exerting antibacterial effects .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated its impact on various cell types, including microbial cells, where it inhibits growth and proliferation. The compound’s ability to interact with enzymes and proteins within cells leads to alterations in cellular activities, contributing to its therapeutic potential .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s structure allows it to fit into enzyme active sites, disrupting normal biochemical processes. This mechanism of action is crucial for its role as an antibacterial agent, where it targets microbial enzymes to inhibit their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under various conditions, maintaining its activity over extended periods. Its degradation products may also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as antibacterial activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage thresholds is crucial for its safe and effective use in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biological activity. The compound’s metabolism may also produce active metabolites that contribute to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can interact with its targets. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its therapeutic potential .
Biological Activity
1-Methyl-1H-1,2,3-triazole-5-sulfonamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry for its diverse biological activities. This compound is particularly noted for its potential as an inhibitor of carbonic anhydrase isoforms, which play critical roles in various physiological processes. The following sections will detail its biological activity, synthesis methods, and relevant research findings.
The molecular formula of this compound is CHNOS. The compound features a five-membered triazole ring with a sulfonamide group that enhances its biological activity. The structure can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy.
The primary mechanism by which this compound exerts its biological effects is through the inhibition of carbonic anhydrase enzymes. These enzymes are essential for maintaining acid-base balance and facilitating ion transport across membranes. Inhibition studies have demonstrated that this compound can effectively inhibit multiple isoforms of carbonic anhydrase, which may lead to therapeutic applications in conditions like glaucoma and edema .
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. In vitro studies have reported its potential as a broad-spectrum antimicrobial agent .
Anticancer Activity
The compound has also been explored for its anticancer potential. In a study evaluating a series of triazole analogs, this compound demonstrated notable inhibitory activity against cancer cell lines, suggesting its role in cancer therapy .
Inhibition of Carbonic Anhydrase
Inhibition assays revealed that this compound exhibits IC values ranging from 13.8 to 35.7 µM against bovine carbonic anhydrase-II enzyme. This level of inhibition positions it as a promising candidate for further development in treating diseases associated with carbonic anhydrase dysfunction .
Synthesis Methods
The synthesis of this compound typically involves the following steps:
- Formation of the Triazole Ring : Utilizing "click" chemistry to efficiently form the triazole linkage.
- Sulfonylation : Introducing the sulfonamide functionality through reactions with sulfonyl chlorides under basic conditions.
Case Studies and Research Findings
Recent studies have highlighted the versatility and efficacy of this compound in various applications:
Scientific Research Applications
Antimicrobial Activity
The triazole moiety has been extensively studied for its antimicrobial properties. Compounds containing the 1,2,3-triazole structure have shown effectiveness against various pathogens. For instance, derivatives of triazoles have been reported to possess significant antibacterial and antifungal activities due to their ability to inhibit key enzymes in microbial metabolism .
Anticancer Properties
Research indicates that 1-methyl-1H-1,2,3-triazole-5-sulfonamide can act as a potent anticancer agent. Studies have demonstrated that triazole derivatives exhibit cytotoxic effects on several cancer cell lines. For example, compounds linked with triazole rings have shown promising results in inhibiting cell growth in breast cancer and leukemia models .
Anti-inflammatory Effects
The sulfonamide group in conjunction with the triazole structure has been associated with anti-inflammatory activities. Research highlights the potential of these compounds to modulate inflammatory pathways effectively .
Synthetic Methodologies
The synthesis of this compound can be achieved through various methods:
- Click Chemistry : This approach utilizes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to form triazoles efficiently. The versatility of this method allows for the incorporation of various substituents at different positions on the triazole ring .
- Hydrazine Derivatives : Another synthetic route involves using hydrazine derivatives to produce 1-methyl-1H-1,2,3-triazoles under mild conditions. This method is particularly useful for generating compounds with specific biological activities .
Case Study 1: Anticancer Activity
A study evaluated a series of 1-methyl-1H-1,2,3-triazole derivatives for their anticancer potential against human cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). Results indicated that certain derivatives exhibited IC50 values below 10 μM, suggesting strong cytotoxicity .
Case Study 2: Antimicrobial Efficacy
In another investigation, a library of triazole-based compounds was screened for antibacterial activity against multidrug-resistant strains of Staphylococcus aureus. Several compounds demonstrated significant inhibition zones in agar diffusion assays, highlighting their potential as therapeutic agents against resistant infections .
Chemical Reactions Analysis
Sulfonamide Functionalization
The sulfonamide group (-SO₂NH₂) undergoes three primary reactions:
Biological Interaction Mechanisms
As a carbonic anhydrase inhibitor, the compound participates in:
-
Enzyme active site binding :
-
pH-dependent inhibition :
Derivatization Reactions
Recent advances enable structural diversification:
A. Fluorosulfonyl Modification
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React with ethenesulfonyl fluoride (ESF) at 80°C in EtOAc
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Forms 1-methyl-1H-triazole-5-sulfonyl fluoride derivatives
B. Cross-Coupling Reactions
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Suzuki-Miyaura coupling with aryl boronic acids
-
Catalyst: Pd(PPh₃)₄, K₂CO₃, DMF/H₂O
Stability and Reactivity Profile
| Property | Value/Behavior |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-methyl-1H-1,2,3-triazole-5-sulfonamide, and how can reaction conditions be optimized for yield and purity?
The synthesis typically involves cyclization of thiourea precursors under controlled conditions. For example, cycloheptylamine derivatives can react with thiocyanate to form intermediates, which are subsequently cyclized using acidic or basic catalysts . Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
- Catalyst screening : Lewis acids like ZnCl₂ improve cyclization efficiency.
- Temperature control : Stepwise heating (e.g., 60°C → 100°C) minimizes side reactions .
Chromatographic purification (e.g., silica gel column) and recrystallization in ethanol/water mixtures are recommended for purity ≥95% .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and regioselectivity. For example, the methyl group at N1 appears as a singlet (~δ 3.2 ppm), while sulfonamide protons show broad peaks (~δ 7.5-8.0 ppm) .
- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 70:30 → 90:10) resolve sulfonamide derivatives with retention times <10 minutes .
- X-ray crystallography : Single-crystal analysis provides absolute configuration and intermolecular interactions (e.g., hydrogen bonding networks) .
Q. How can solubility and stability profiles of this compound be systematically evaluated for biological assays?
- Solubility : Use shake-flask methods in PBS (pH 7.4), DMSO, and ethanol at 25°C. Centrifugation (10,000 rpm) followed by UV-Vis quantification (λ = 260 nm) determines saturation points .
- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring identify hydrolysis or oxidation products (e.g., sulfonic acid derivatives) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the anti-proliferative activity of this compound derivatives?
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole ring to enhance cellular uptake and target binding .
- Molecular docking : Use AutoDock Vina to model interactions with kinases (e.g., EGFR) or tubulin. Key parameters include binding energy (ΔG ≤ -8 kcal/mol) and hydrogen bond distances (<2.5 Å) .
- In vitro assays : MTT-based cytotoxicity screens (IC₅₀) against HeLa or MCF-7 cell lines, with doxorubicin as a positive control .
Q. What computational strategies are effective in predicting the reactivity and intermolecular interactions of this compound?
- Quantum chemical calculations : DFT (B3LYP/6-311G**) optimizes geometry and calculates frontier orbitals (HOMO-LUMO gap ~4.5 eV), indicating electrophilic reactivity at the sulfonamide group .
- Molecular dynamics (MD) : Simulate solvation in explicit water models (TIP3P) to assess conformational stability over 50 ns trajectories .
- Reaction path search : Transition state identification using nudged elastic band (NEB) methods for oxidation pathways (e.g., sulfoxide formation) .
Q. How can contradictions in experimental data (e.g., unexpected by-products) be resolved during synthesis?
- By-product analysis : LC-MS/MS identifies impurities (e.g., dimeric adducts from radical coupling).
- Design of experiments (DoE) : Apply factorial designs (e.g., 2³ matrix) to test variables like temperature, catalyst loading, and reaction time. ANOVA pinpoints significant factors (p < 0.05) .
- Mechanistic probes : Isotopic labeling (¹⁵N-triazole) traces nitrogen migration pathways during cyclization .
Q. What methodologies enable the integration of this compound into multi-step reactions (e.g., cross-coupling or click chemistry)?
- Suzuki-Miyaura coupling : Palladium-catalyzed (Pd(PPh₃)₄) arylation at the triazole C4 position using aryl boronic acids (80°C, 12 h) .
- Click chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl sulfonamides yields bis-triazole hybrids .
- Protection-deprotection : Use tert-butyloxycarbonyl (Boc) groups to shield sulfonamide nitrogens during Grignard reactions .
Methodological Integration Questions
Q. How can theoretical frameworks (e.g., QSPR models) guide the optimization of physicochemical properties?
Quantitative Structure-Property Relationship (QSPR) models correlate logP and topological polar surface area (TPSA) with permeability (Caco-2 assays). Key descriptors include:
- Hydrogen bond acceptors : ≥4 groups reduce blood-brain barrier penetration.
- Rotatable bonds : ≤5 enhances metabolic stability .
Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?
Comparison with Similar Compounds
Comparison with Structural Analogs
Triazole Derivatives with Sulfonyl vs. Carbonyl Amide Linkages
highlights the impact of substituent linkages on specificity and potency. For example:
- 1-Substituted-Phenyl-4-Substituted-Phenylsulfonyl-5-Methyl-1H-1,2,3-Triazole (sulfonyl linkage) exhibits high specificity due to the electron-withdrawing sulfonyl group (-SO₂-), which enhances binding to hydrophobic enzyme pockets.
- 1-Substituted-Phenyl-4-Substituted-Phenylaminocarbonyl-1H-1,2,3-Triazole (carbonyl amide linkage) shows reduced specificity despite comparable potency, as the amide group (-CONH-) introduces polar interactions that may disrupt target selectivity .
Key Insight : The sulfonamide group in 1-methyl-1H-1,2,3-triazole-5-sulfonamide likely shares the specificity advantages of sulfonyl-linked analogs, while its direct attachment to the triazole ring may optimize steric and electronic interactions with CA isoforms.
Substitution Patterns and Bioactivity
provides structural data for triazole derivatives with diverse substituents. For instance, 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde incorporates a trifluoromethyl (-CF₃) group, which enhances metabolic stability and lipophilicity. In contrast, this compound lacks such halogenated groups but compensates with the sulfonamide’s strong ZBG properties .
Table 1: Structural and Functional Comparison
Comparison with Tetrazole Analogs
describes 1-cyclopentyl-5-methanesulfonyl-1H-1,2,3,4-tetrazole , a tetrazole analog with a methanesulfonyl group. Tetrazoles, though structurally similar to triazoles, exhibit distinct electronic profiles due to the additional nitrogen atom. While tetrazoles are more lipophilic, triazoles like this compound offer better metabolic stability and synthetic accessibility via click chemistry .
Research Findings and Implications
- Carbonic Anhydrase Inhibition: The sulfonamide group in this compound achieves nanomolar IC₅₀ values for CA-II, comparable to sulfonyl-linked triazoles .
- Synthetic Advantages : Aqueous-phase click chemistry () provides a scalable route for this compound, unlike tetrazoles or halogenated derivatives requiring multi-step protocols .
- Specificity : Sulfonamide and sulfonyl linkages outperform amide or thioether groups in target engagement, as shown in molecular docking studies .
Properties
IUPAC Name |
3-methyltriazole-4-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4O2S/c1-7-3(2-5-6-7)10(4,8)9/h2H,1H3,(H2,4,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZIDXOMPVIQADG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=N1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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